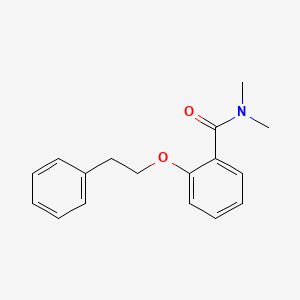
N,N-dimethyl-2-(2-phenylethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-(2-phenylethoxy)benzamide, also known as DPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPBA is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Wirkmechanismus
N,N-dimethyl-2-(2-phenylethoxy)benzamide is known to bind to metal ions, particularly copper ions, through the formation of stable complexes. This binding results in a change in the fluorescence properties of N,N-dimethyl-2-(2-phenylethoxy)benzamide, which can be used to detect the presence of metal ions in biological systems. Additionally, N,N-dimethyl-2-(2-phenylethoxy)benzamide has been shown to inhibit the activity of copper-dependent enzymes, such as tyrosinase, which is involved in the production of melanin.
Biochemical and Physiological Effects:
N,N-dimethyl-2-(2-phenylethoxy)benzamide has been shown to have various biochemical and physiological effects, particularly in relation to its interactions with metal ions. N,N-dimethyl-2-(2-phenylethoxy)benzamide has been shown to inhibit the activity of copper-dependent enzymes, which can have implications for the treatment of diseases such as cancer and Alzheimer's disease. Additionally, N,N-dimethyl-2-(2-phenylethoxy)benzamide has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethyl-2-(2-phenylethoxy)benzamide has several advantages for use in lab experiments, including its stability and solubility in organic solvents. Additionally, N,N-dimethyl-2-(2-phenylethoxy)benzamide has been shown to be a highly sensitive fluorescent probe for the detection of metal ions in biological systems. However, N,N-dimethyl-2-(2-phenylethoxy)benzamide also has some limitations, including its potential toxicity and the need for specialized equipment for its detection.
Zukünftige Richtungen
There are several future directions for the study of N,N-dimethyl-2-(2-phenylethoxy)benzamide, including its potential applications in the development of new drugs and diagnostic tools. N,N-dimethyl-2-(2-phenylethoxy)benzamide has been shown to have promising anticancer and neuroprotective properties, which could be further explored for their therapeutic potential. Additionally, N,N-dimethyl-2-(2-phenylethoxy)benzamide could be used as a fluorescent probe for the detection of metal ions in biological systems, which could have implications for the diagnosis and treatment of various diseases. Overall, the study of N,N-dimethyl-2-(2-phenylethoxy)benzamide has the potential to contribute to the development of new and innovative technologies in various fields.
Synthesemethoden
N,N-dimethyl-2-(2-phenylethoxy)benzamide can be synthesized through a multistep process involving the reaction of 2-phenylethanol with thionyl chloride to form 2-chloroethyl phenyl ether. This intermediate is then reacted with N,N-dimethylaniline in the presence of a catalyst to form N,N-dimethyl-2-(2-phenylethoxy)benzamide.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2-(2-phenylethoxy)benzamide has been extensively studied for its potential applications in various fields, including organic synthesis, pharmacology, and biochemistry. N,N-dimethyl-2-(2-phenylethoxy)benzamide has been used as a reagent in the synthesis of various organic compounds due to its ability to form stable complexes with metal ions. Additionally, N,N-dimethyl-2-(2-phenylethoxy)benzamide has been investigated for its potential applications as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-(2-phenylethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-18(2)17(19)15-10-6-7-11-16(15)20-13-12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBXQPYPZKSSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1OCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-(2-phenylethoxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B5182382.png)
![1-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5182389.png)


![N-ethyl-1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5182402.png)
![4-[5-(butylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5182405.png)
![1-(2-methoxyethyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]piperazine trifluoroacetate](/img/structure/B5182411.png)

![ethyl 5-[(2-bromobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B5182423.png)
![4-isobutyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5182438.png)
![1-[4-(2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5182445.png)
![6-ethyl-1-phenyl-5-(2-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5182453.png)
![ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B5182456.png)
